L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-
Brand Name: Vulcanchem
CAS No.: 126333-32-2
VCID: VC17061393
InChI: InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1
SMILES:
Molecular Formula: C35H56N8O8
Molecular Weight: 716.9 g/mol

L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-

CAS No.: 126333-32-2

Cat. No.: VC17061393

Molecular Formula: C35H56N8O8

Molecular Weight: 716.9 g/mol

* For research use only. Not for human or veterinary use.

L-Valinamide, 1-(2-((N-(N-(N-acetyl-L-seryl)-L-alanyl)-L-alanyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- - 126333-32-2

Specification

CAS No. 126333-32-2
Molecular Formula C35H56N8O8
Molecular Weight 716.9 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C35H56N8O8/c1-19(2)28(30(36)46)41-35(51)29(20(3)4)42-34(50)27-14-11-15-43(27)17-25(16-24-12-9-8-10-13-24)40-32(48)22(6)37-31(47)21(5)38-33(49)26(18-44)39-23(7)45/h8-10,12-13,19-22,25-29,44H,11,14-18H2,1-7H3,(H2,36,46)(H,37,47)(H,38,49)(H,39,45)(H,40,48)(H,41,51)(H,42,50)/t21-,22-,25-,26-,27-,28-,29-/m0/s1
Standard InChI Key VMSGEPUTNRNZAW-QOJCPNLVSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)C
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a linear peptide backbone with the following sequence:

  • N-terminal modification: An acetylated L-seryl residue (Ac-Ser).

  • Central chain: Sequential L-alanyl (Ala) and L-alanyl residues, followed by a 3-phenylpropyl-modified amino group.

  • C-terminal segment: L-prolyl (Pro) and L-valyl (Val) residues, terminating in a valinamide group.

The (S) designation indicates the stereochemical configuration at the chiral center of the valinamide moiety, critical for its biological interactions .

Table 1: Structural Components and Their Roles

ComponentRole in StructurePotential Functional Impact
Acetyl-L-serylN-terminal cappingEnhances metabolic stability
L-Alanyl-L-alanylPeptide backbone stabilizationSupports α-helix formation
3-Phenylpropyl side chainHydrophobic interaction domainFacilitates membrane penetration
L-Prolyl-L-valylConformational rigidityModulates receptor binding specificity

Synthesis and Chemical Reactivity

Solid-Phase Peptide Synthesis (SPPS)

The compound’s synthesis likely employs Fmoc/t-Bu SPPS protocols, as described for analogous peptides :

  • Resin activation: Wang resin functionalized with hydroxymethylphenoxy groups.

  • Sequential coupling:

    • Fmoc-Val-OH → Fmoc-Pro-OH → Fmoc-Ala-OH (×2) → Fmoc-Ser(Ac)-OH.

    • Introduction of the 3-phenylpropylamino group via reductive amination.

  • Global deprotection: Trifluoroacetic acid (TFA) cleavage with scavengers (e.g., water, triisopropylsilane) .

Critical challenges include avoiding intramolecular cyclization during isothiocyanate or bromoacetamide derivatization, a side reaction observed in similar systems .

Stereochemical Considerations

The (S)-configuration at the valinamide terminus ensures compatibility with enzymatic binding pockets. Studies on L-valinamide derivatives demonstrate that stereochemistry governs regioselectivity in epoxide adduct formation (e.g., reactions with butadiene monoxide) .

Biological Activity and Mechanism

Table 2: Comparative Inhibitory Profiles of Related Peptides

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Over Cathepsin D
Pepstatin AHIV-1 Protease1.210-fold
L-Valinamide derivative*Renin8.75-fold
*Hypothetical data based on structural analogs .

Cellular Uptake and Distribution

The acetylated N-terminal and phenylpropyl moiety enhance lipophilicity (calculated LogP ≈ 2.1), promoting passive diffusion across cell membranes. In vitro assays with radiolabeled analogs show preferential accumulation in hepatic and renal tissues .

Research Applications and Future Directions

Pharmacological Development

  • Antihypertensive agents: Renin inhibition for blood pressure regulation .

  • Antiviral therapeutics: Targeting viral proteases in HIV or hepatitis C .

Biochemical Probes

  • Protease substrate mapping: Fluorescent tagging for real-time enzyme activity assays .

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